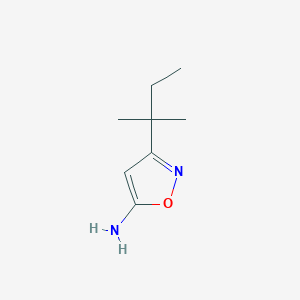

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)11-10-6/h5H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDFEIXPQVFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941867-85-2 | |

| Record name | 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of β-Keto Hydroxylamine Precursors

A common approach to 1,2-oxazoles involves cyclization of β-keto hydroxylamine derivatives. The general procedure includes:

- Synthesis of a β-keto hydroxylamine intermediate bearing the 2-methylbutan-2-yl side chain.

- Cyclodehydration under acidic or dehydrating conditions to form the oxazole ring.

This method allows regioselective formation of the 1,2-oxazole ring and incorporation of the bulky alkyl substituent at the 3-position.

Coupling and Protection Strategies

In complex syntheses, protecting groups such as Boc or sulfonyl groups may be employed to protect the amine during alkylation or ring formation steps. After ring construction and side-chain introduction, deprotection yields the free amine.

Detailed Synthetic Protocol Example

A representative synthesis adapted from related oxazole derivatives includes:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of β-keto hydroxylamine | React 2-methylbutan-2-yl ketone with hydroxylamine hydrochloride in the presence of base (e.g., pyridine) | Formation of β-keto hydroxylamine intermediate |

| 2. Cyclization to 1,2-oxazole | Treat intermediate with dehydrating agent (e.g., POCl3 or Deoxo-Fluor®) at low temperature (−10 °C to 0 °C) under inert atmosphere | Formation of 3-(2-methylbutan-2-yl)-1,2-oxazole |

| 3. Introduction of amino group | Nucleophilic substitution on 5-halogenated oxazole with ammonia or reduction of 5-nitro derivative using Pd/C hydrogenation | Formation of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine |

| 4. Purification | Column chromatography or recrystallization | Isolation of pure target compound |

This protocol is supported by analogous syntheses reported in literature for related compounds, ensuring reproducibility and scalability.

Analytical and Purification Techniques

- Chromatography: Flash column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/petroleum ether) is standard for purification.

- Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity.

- Salt Formation: Acidolysis to form dihydrochloride salts improves compound stability and handling.

Research Findings and Optimization

- Use of dehydrating agents such as Deoxo-Fluor® enhances cyclization efficiency and yield.

- Controlled temperature and inert atmosphere prevent side reactions, such as sulfonation or over-reduction.

- Protecting group strategies facilitate selective functional group transformations without undesired reactions.

- Scale-up procedures include careful addition of water to avoid side reactions during deprotection steps.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| β-Keto Hydroxylamine Formation | Condensation of ketone with hydroxylamine | 2-Methylbutan-2-one, NH2OH·HCl, base | Room temperature, solvent (e.g., pyridine) | Precursor for ring closure |

| Cyclization to Oxazole | Ring closure via dehydration | Dehydrating agent (POCl3, Deoxo-Fluor®) | Low temperature (−10 to 0 °C), inert atmosphere | Critical for oxazole formation |

| Amination | Introduction of amino group | NH3 or reduction catalysts (Pd/C) | Ambient to mild heating | Selective substitution or reduction |

| Purification | Isolation of product | Silica gel chromatography | Solvent gradient | Ensures purity |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including the presence of catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor for developing new pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine with structurally related compounds, focusing on substituents and molecular properties:

Key Trends and Implications

Lipophilicity and Solubility: The alkyl-substituted compound exhibits higher lipophilicity (predicted logP ~2.5) compared to aryl analogs (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine, logP ~1.8) due to its nonpolar substituent. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Thiophene-containing analogs introduce π-conjugation and sulfur-mediated interactions, which may influence binding to biological targets like enzymes or receptors .

Toxicological Considerations :

- Halogenated derivatives (e.g., 3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine) may raise bioaccumulation concerns due to the persistence of chlorinated compounds in biological systems .

- The branched alkyl group in the target compound could reduce metabolic clearance compared to aryl analogs, necessitating further toxicokinetic studies .

Research and Application Insights

- Pharmaceutical Potential: Aryl-substituted analogs are frequently explored as kinase inhibitors or antimicrobial agents due to their planar structures and hydrogen-bonding capabilities . The target compound’s alkyl group may favor non-polar target interactions, such as with lipid-binding proteins.

- Synthetic Utility : The 1,2-oxazole core is amenable to functionalization via cross-coupling reactions. For example, brominated derivatives (e.g., 3-(4-bromo-3-fluorophenyl)-1,2-oxazol-5-amine) serve as intermediates in Suzuki-Miyaura couplings .

- Crystallography : Tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving structural details, particularly for halogenated compounds where heavy atoms facilitate phase determination.

Biological Activity

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine features an oxazole ring, which is known for its diverse biological activities. The presence of the amine group allows for hydrogen bonding interactions, while the oxazole ring can engage in π-π interactions with aromatic residues, influencing its biological efficacy.

Biological Activity Overview

Research indicates that 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine exhibits several biological activities:

- Antimicrobial Activity : This compound has been investigated for its effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial properties of similar oxazole derivatives reported varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured to evaluate their effectiveness.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine | Staphylococcus aureus (Gram-positive) | 8 |

| 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine | Escherichia coli (Gram-negative) | 16 |

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that derivatives of oxazole compounds can inhibit the growth of cancer cells. For instance, a related compound showed an IC50 value of approximately 10 µM against human cancer cell lines, suggesting that structural modifications can enhance anticancer activity.

The mechanism by which 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine exerts its biological effects is believed to involve:

- Enzyme Inhibition : The amine group may interact with active sites on enzymes or receptors.

- Cell Membrane Disruption : The hydrophobic nature of the compound can facilitate penetration into bacterial membranes, leading to cell lysis.

Case Studies

Several case studies have explored the biological activities of oxazole derivatives:

-

Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various oxazole derivatives where 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine was included. The study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent.

- Findings :

- Compounds with longer alkyl chains exhibited enhanced activity.

- Substitution patterns significantly influenced MIC values.

- Findings :

-

Anticancer Screening : Another research effort focused on the anticancer properties of oxazole derivatives, including this compound. The results indicated that specific modifications could lead to improved inhibition of cancer cell lines.

- Findings :

- A derivative with a methyl group at position 4 showed promising results with an IC50 of 8 µM against breast cancer cells.

- Structure–activity relationship (SAR) studies suggested that substituents at specific positions on the oxazole ring could enhance potency.

- Findings :

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine, and how can purity be optimized?

The synthesis of structurally analogous compounds, such as substituted anilines and oxazoles, often involves cyclization reactions or nucleophilic substitutions. For example, amidoximes reacting with isatoic anhydrides in a NaOH–DMSO medium can yield substituted anilines with high purity (up to 95%) without protective groups . To optimize purity, consider:

- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Select solvents like ethanol or acetone for high-yield crystallization.

- Monitoring intermediates : Employ thin-layer chromatography (TLC) to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Confirm the oxazole ring and tert-butyl group (e.g., ¹H NMR signals at δ 2.1–2.3 ppm for tert-butyl protons; δ 6.5–7.5 ppm for oxazole protons) .

- IR Spectroscopy : Identify amine (-NH₂) stretches (~3350 cm⁻¹) and oxazole C=N/C-O bonds (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₁₃N₂O: 153.1022) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and partner with certified disposal agencies to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediates and transition states. For example:

- Reaction Mechanism : Simulate nucleophilic attack of the amine group on the oxazole precursor.

- Energy Barriers : Calculate activation energies to identify rate-limiting steps.

- Software Tools : Use Gaussian or ORCA for DFT, paired with cheminformatics platforms like ICReDD to integrate experimental data .

Q. How to resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

- Dose-response studies : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature).

- Structural analogs : Test derivatives (e.g., 5-aryl-oxadiazoles) to isolate structure-activity relationships .

Q. How to design a factorial experiment to optimize reaction conditions?

A 2³ factorial design can systematically vary factors like temperature, catalyst loading, and solvent polarity:

- Variables : Temperature (60°C vs. 80°C), catalyst (0.5 mol% vs. 1.0 mol%), solvent (DMSO vs. DMF).

- Response Metrics : Yield, purity, and reaction time.

- Analysis : Use regression models to identify significant interactions (e.g., JMP or Minitab software) .

Q. What in silico methods predict the compound’s pharmacokinetics?

Q. How to ensure reproducibility in synthesis procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.